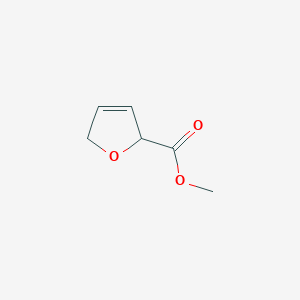

Methyl 2,5-dihydro-2-furancarboxylate

Description

Significance of Furan (B31954) and Dihydrofuran Heterocycles in Organic Chemistry Research

Furan and dihydrofuran moieties are fundamental five-membered oxygen-containing heterocycles that feature prominently in organic chemistry. britannica.com The furan ring system is a structural component in a vast array of natural products, particularly those found in plants, algae, and microorganisms. researchgate.net Its unique reactivity and accessibility make it a versatile building block for the synthesis of complex molecules. acs.org

The significance of these heterocycles extends to medicinal chemistry, where they serve as scaffolds for numerous therapeutic agents. The partially saturated nature of dihydrofurans provides a three-dimensional structure that is often crucial for biological activity. Furan's ability to undergo a wide range of reactions, including those that proceed with dearomatization, has cemented its important role in synthetic chemistry. acs.org It can be viewed as a bis(enol ether) and is an excellent precursor for 1,4-dicarbonyl compounds through hydrolytic ring cleavage. acs.org Furan is considerably more reactive than benzene (B151609) in electrophilic substitution reactions, a property attributed to the electron-donating effects of the oxygen heteroatom. wikipedia.org Hydrogenation of furans can sequentially yield dihydrofurans and the fully saturated tetrahydrofurans. wikipedia.org

Overview of Methyl 2,5-dihydro-2-furancarboxylate within the Class of Dihydrofuran Carboxylates

This compound is a specific ester within the broader class of dihydrofuran carboxylates. This class of compounds is characterized by a five-membered ring containing one oxygen atom, a double bond between carbons 3 and 4, and a carboxylate group. In the case of this compound, a methyl ester group is attached at the 2-position of the 2,5-dihydrofuran (B41785) ring.

While specific data for this compound is not extensively detailed in readily available literature, its chemistry can be understood by examining closely related and more studied analogues, such as Methyl 2,5-dihydro-2,5-dimethoxy-2-furancarboxylate. chemicalbook.com This related compound is formed during the electrochemical dimethoxylation of methyl-2-furoate. chemicalbook.com The properties of such compounds are influenced by the stereochemistry at the substituted carbon atoms and the electronic nature of the substituents. Dihydrofuran carboxylates serve as important synthetic intermediates, with the ester functionality providing a handle for further chemical transformations.

Table 1: Physicochemical Properties of a Related Dihydrofurancarboxylate

| Property | Value (for Methyl 2,5-dihydro-2,5-dimethoxy-2-furancarboxylate) |

|---|---|

| Molecular Formula | C8H12O5 |

| Molecular Weight | 188.18 g/mol |

| Boiling Point | 118-121 °C / 12 mmHg |

| Density | 1.175 g/mL at 25 °C |

| Refractive Index | n20/D 1.449 |

Note: Data corresponds to a technical grade mixture of cis and trans isomers.

Historical Context of Dihydrofuran Synthesis and Reactivity Research

The study of furan chemistry dates back to the late 19th century. britannica.com Early methods for the synthesis of the parent furan ring, such as the Paal-Knorr synthesis from 1,4-diketones and the Feist-Bénary synthesis, laid the groundwork for accessing its derivatives. researchgate.netwikipedia.orgpharmaguideline.com The synthesis of dihydrofurans historically evolved from the reactions of these aromatic precursors.

Early methods for preparing 2,5-dihydrofurans often involved the reduction of corresponding furan compounds. For instance, the reduction of furoic acid can lead to dihydrofurans. pharmaguideline.com Another classical approach involves the rearrangement of other cyclic structures. Anodic oxidation of furans was explored as a method to produce 2,5-dihydroxy-2,5-dihydrofurans as early as 1975. acs.org A significant method developed later involves the rearrangement of vinyl oxiranes to furnish the 2,5-dihydrofuran skeleton. researchgate.net The development of these foundational synthetic routes was crucial for enabling chemists to explore the reactivity and potential applications of this class of heterocycles.

Current Research Landscape and Emerging Areas for Dihydrofurancarboxylates

The contemporary synthesis of 2,5-dihydrofurans and their carboxylate derivatives is dominated by modern catalytic methods that offer high efficiency, selectivity, and functional group tolerance. organic-chemistry.org

Key areas of current research include:

Transition-Metal Catalysis: Palladium-catalyzed asymmetric Mizoroki-Heck reactions and gold-catalyzed cyclizations of α-hydroxyallenes or α-diazoesters with propargyl alcohols have emerged as powerful tools for constructing the 2,5-dihydrofuran ring with high stereocontrol. organic-chemistry.org Ruthenium-based catalysts are widely used for ring-closing metathesis (RCM) to form the dihydrofuran ring. organic-chemistry.org

Organocatalysis: Organocatalytic methods are increasingly being developed as a green and efficient alternative. For instance, a modular method for preparing diverse 2-functionalized 2,5-dihydrofurans from γ-hydroxy enals has been recently reported. rsc.org

Carbene Chemistry: The insertion reaction of alkylidene carbenes has been demonstrated as an effective method for synthesizing the 2,5-dihydrofuran ring system, particularly for substrates with electron-withdrawing substituents. rsc.org

Emerging areas focus on expanding the substrate scope of these reactions and applying them to the synthesis of complex natural products and biologically active molecules. The development of one-pot and tandem reactions that can rapidly build molecular complexity from simple starting materials is a significant trend. Furthermore, the functionalization of the dihydrofurancarboxylate scaffold continues to be an active area of investigation, aiming to produce novel compounds for materials science and drug discovery.

Table 2: Modern Synthetic Methods for 2,5-Dihydrofurans

| Method | Catalyst/Reagent | Description |

|---|---|---|

| Mizoroki-Heck Reaction | Palladium complexes with chiral ligands | Asymmetric coupling of cyclic olefins with aryl/vinyl halides. |

| Cycloaddition/Cyclization | Gold or Silver catalysts | Cyclization of functionalized allenes, alkynes, or diazo compounds. |

| Ring-Closing Metathesis | Ruthenium carbene complexes | Intramolecular cyclization of diene precursors. |

| Organocatalysis | Chiral amines, phosphines, etc. | Metal-free catalysis, often starting from aldehydes or enals. rsc.org |

| Carbene Insertion | Rhodium or Copper catalysts | Insertion of a carbene into an O-H bond of a homoallylic alcohol. rsc.org |

Structure

3D Structure

Properties

IUPAC Name |

methyl 2,5-dihydrofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3/c1-8-6(7)5-3-2-4-9-5/h2-3,5H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEXXYHJLISOZHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C=CCO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 2,5 Dihydro 2 Furancarboxylate and Analogues

Classical Approaches to Dihydrofuran Ring Formation

The foundational methods for constructing the dihydrofuran ring often involve the formation of the core heterocyclic structure through cyclization, followed by or concurrent with the introduction of the desired functional groups.

Cyclization Reactions and Precursor Transformations

The intramolecular cyclization of functionalized precursors is a cornerstone in the synthesis of dihydrofurans. These reactions typically involve the formation of an ether linkage from a linear substrate bearing a hydroxyl group and a suitable electrophilic center or a leaving group. For instance, the acid-catalyzed cyclization of γ-hydroxy-α,β-unsaturated esters can yield 2,5-dihydro-2-furancarboxylate derivatives. The specific stereochemistry of the starting material can influence the stereochemical outcome of the cyclization.

Another classical approach involves the [3+2] cycloaddition of carbonyl ylides with activated alkenes. This method allows for the direct construction of the five-membered dihydrofuran ring with a degree of stereocontrol. The carbonyl ylides can be generated in situ from various precursors, such as α-diazo ketones, in the presence of a suitable catalyst.

Furthermore, ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of various heterocyclic compounds, including dihydrofurans. This reaction, often catalyzed by ruthenium-based complexes, can efficiently form the dihydrofuran ring from a diene precursor containing an oxygen atom in the tether.

| Cyclization Strategy | Precursor Type | Key Reagents/Conditions | Product |

| Intramolecular Cyclization | γ-hydroxy-α,β-unsaturated ester | Acid or base catalyst | 2,5-dihydro-2-furancarboxylate |

| [3+2] Cycloaddition | α-diazo ketone and activated alkene | Rhodium or copper catalyst | Substituted dihydrofuran |

| Ring-Closing Metathesis | Acyclic diene ether | Grubbs' or Hoveyda-Grubbs' catalyst | Dihydrofuran |

Functional Group Interconversions Leading to the Carboxylate Moiety

Once the dihydrofuran ring is formed, or in some cases, prior to cyclization, the methyl carboxylate group is introduced through various functional group interconversions. A common strategy is the oxidation of a primary alcohol or an aldehyde at the C-2 position of the dihydrofuran ring to a carboxylic acid, followed by esterification with methanol (B129727). Oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Jones reagent can be employed for the oxidation step, while the esterification can be achieved using standard methods like Fischer esterification or by reaction with diazomethane.

Alternatively, the carboxylate group can be introduced via a nitrile intermediate. A precursor with a leaving group at the C-2 position can undergo nucleophilic substitution with a cyanide salt to form a cyanodihydrofuran. Subsequent hydrolysis of the nitrile group under acidic or basic conditions yields the carboxylic acid, which is then esterified.

Alkylation Strategies for Dihydrofurancarboxylates

The introduction of alkyl groups onto the dihydrofuran ring can significantly modify the properties of the molecule. Regioselective alkylation is crucial for the synthesis of specific analogues.

Regioselective Alkylation at Specific Ring Positions

The presence of the electron-withdrawing methyl carboxylate group at the C-2 position influences the reactivity of the dihydrofuran ring, making the C-5 position susceptible to nucleophilic attack. This allows for the regioselective introduction of alkyl groups at this position. For instance, conjugate addition of organocuprates to α,β-unsaturated lactones, which are structurally related to dihydrofurancarboxylates, is a well-established method for C-5 alkylation.

Palladium-catalyzed direct C-H alkylation has also been reported for furan (B31954) derivatives bearing electron-withdrawing groups. nih.gov This methodology, which utilizes alkyl iodides as the alkylating agents, shows high regioselectivity for the α-position (C-5) of the furan ring and could potentially be adapted for the alkylation of methyl 2,5-dihydro-2-furancarboxylate. nih.gov The presence of an electron-withdrawing substituent on the furan ring has been shown to be beneficial for the reaction process. nih.gov

Utilization of Organometallic Reagents in Alkylation Reactions

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are powerful nucleophiles widely used for forming carbon-carbon bonds. saskoer.calibretexts.org In the context of dihydrofurancarboxylate synthesis, these reagents can be employed in several ways.

One approach involves the 1,4-conjugate addition of organometallic reagents to a suitable α,β-unsaturated ester precursor prior to cyclization. libretexts.orglibretexts.org This would introduce an alkyl group at what will become the C-4 or C-5 position of the dihydrofuran ring. The choice of the organometallic reagent and reaction conditions is critical to favor 1,4-addition over the competing 1,2-addition to the carbonyl group. libretexts.orglibretexts.org

For direct alkylation of the dihydrofuran ring, organocuprates (R₂CuLi) are often preferred due to their softer nucleophilic character, which generally favors conjugate addition. The reaction of an organocuprate with a 2,5-dihydro-2-furancarboxylate derivative bearing a suitable leaving group at a specific position could lead to regioselective alkylation.

| Organometallic Reagent | Reaction Type | Position of Alkylation |

| Organocuprates (R₂CuLi) | Conjugate Addition | C-5 |

| Grignard Reagents (RMgX) | Nucleophilic Addition/Substitution | Varies depending on substrate |

| Organolithium Reagents (RLi) | Nucleophilic Addition/Substitution | Varies depending on substrate |

Electrochemical Synthesis Routes

Electrochemical methods offer a green and efficient alternative to traditional chemical synthesis, often avoiding the need for harsh reagents and simplifying work-up procedures. The electrochemical synthesis of dihydrofuran derivatives has been an area of active investigation.

The electrochemical oxidation of furans in the presence of an alcohol, such as methanol, can lead to the formation of 2,5-dialkoxy-2,5-dihydrofurans. google.comresearchgate.netgoogle.com This process involves the anodic oxidation of the furan ring to generate a radical cation, which then reacts with the alcohol. A similar approach starting from 2-furoic acid methyl ester could potentially yield methyl 2,5-dihydro-2,5-dimethoxy-2-furancarboxylate.

Furthermore, the electrochemical synthesis of 2,5-dicarboxy-2,5-dihydrofurans has been reported as an alternative to methods using toxic heavy metal salts. This suggests that electrochemical oxidation can be a viable method for introducing oxygen-containing functionalities at the C-2 and C-5 positions of the furan ring. By carefully controlling the reaction conditions, such as the electrode material, solvent, and supporting electrolyte, it may be possible to achieve the selective synthesis of this compound from a suitable furan precursor. The mechanism of such reactions is thought to proceed through the formation of a radical cation intermediate, followed by nucleophilic attack of the solvent or other species present in the electrolyte.

Anodic Oxidation and Dimethoxylation Methods from Furan Precursors

The electrochemical oxidation of furan precursors presents a direct and efficient route to 2,5-dihydro-2,5-dimethoxyfurans, which are valuable intermediates for further chemical transformations. This method, often referred to as anodic methoxylation, involves the 1,4-addition of two methoxy (B1213986) groups across the furan ring. rsc.orgrsc.org

The reaction is typically carried out by electrolyzing a solution of the furan derivative in methanol. rsc.org Various electrolytes can be employed, including sodium acetate, sodium methoxide (B1231860), or ammonium (B1175870) bromide. rsc.orgscispace.com The process involves the anodic oxidation of the furan ring to generate a radical cation. This intermediate then reacts with methanol, followed by a second oxidation and subsequent reaction with another methanol molecule to yield the 2,5-dimethoxy-2,5-dihydrofuran (B146672) product. rsc.orgresearchgate.net The reaction generally produces a mixture of cis and trans isomers. researchgate.net

Research has demonstrated that this electrochemical approach can be highly efficient. For instance, the oxidation of furan in methanol can yield 2,5-dimethoxy-2,5-dihydrofuran in high yields, sometimes as high as 98%, without the need for a supporting electrolyte when using a thin layer flow cell. researchgate.net This method avoids the use of toxic chemical oxidants like lead tetra-acetate, making it a more environmentally benign alternative. nih.gov

Several studies have explored the scope of this reaction with various substituted furans. For example, 2-carbomethoxy-5-isopropylfuran and 2-carbomethoxy-5-(tert-butyl)-furan have been successfully converted to their corresponding 2,5-dimethoxy-2,5-dihydrofuran derivatives via electrolytic methoxylation. scispace.com However, the nature of the substituent on the furan ring can influence the reaction pathway. While furan itself undergoes 1,4-addition, some α-alkyl-substituted furans may undergo side-chain acetoxylation in acetic acid. rsc.org

| Furan Precursor | Electrolyte/Solvent | Product | Yield | Reference |

|---|---|---|---|---|

| Furan | Sodium methoxide/Methanol | 2,5-Dimethoxy-2,5-dihydrofuran | Not specified | rsc.org |

| Furan | None (thin layer flow cell)/Methanol | 2,5-Dimethoxy-2,5-dihydrofuran | 98% | researchgate.net |

| 2,5-Dimethylfuran (B142691) | Sodium methoxide/Methanol | 2,5-Dimethoxy-2,5-dimethyl-2,5-dihydrofuran | Not specified | rsc.org |

| 2-Carbomethoxy-5-isopropylfuran | Sulfuric acid/Methanol | 2-Carbomethoxy-2,5-dimethoxy-5-isopropyl-2,5-dihydrofuran | 87% | scispace.com |

| 2-Carbomethoxy-5-(tert-butyl)-furan | Sulfuric acid/Methanol | 2-Carbomethoxy-5-(tert-butyl)-2,5-dimethoxy-2,5-dihydrofuran | 97% | scispace.com |

Electrolytic Cell Design and Reaction Optimization for Dihydrofuran Formation

The design of the electrolytic cell and the optimization of reaction parameters are crucial for achieving high efficiency and selectivity in the electrochemical synthesis of dihydrofurans. Traditional beaker cells, while common in laboratory settings, can have limitations in terms of mass transfer and scalability. rsc.orgscispace.com

Modern approaches have focused on the development of flow electrolysis cells, which offer several advantages. acs.org Flow cells can significantly improve the performance of electrosynthetic reactions by enhancing mass transport, providing better control over reaction conditions, and allowing for continuous processing. researchgate.netacs.org A key innovation has been the use of thin layer flow cells with closely spaced electrodes, which can enable electrolysis without the need for an intentionally added supporting electrolyte. researchgate.net This not only simplifies the reaction setup and workup but also reduces the environmental impact.

In a study on the self-supported paired electrosynthesis of 2,5-dimethoxy-2,5-dihydrofuran, a thin layer flow cell with a glassy carbon anode and a platinum cathode was employed. researchgate.net The optimization of parameters such as current density and flow rate was critical to achieving a near-quantitative yield. This design facilitates a single pass of the reactant solution through the cell, leading to high conversion. researchgate.net

The choice of electrode material is another important factor. Glassy carbon and platinum are commonly used anode materials for the oxidation of furans. researchgate.netresearchgate.net The performance of the cell can be further enhanced by incorporating turbulence promoters in the flow channel or by using three-dimensional electrodes like reticulated vitreous carbon, which increase the electrode surface area. rsc.orgscispace.com

Optimization of the reaction conditions also involves selecting the appropriate solvent and electrolyte. While methanol is the typical solvent for dimethoxylation, the choice of electrolyte can influence the product distribution. For instance, in the electrochemical oxidation of 2,5-dimethylfuran, the use of ammonium nitrate (B79036) as an electrolyte led to a higher yield of 2,5-bis(methoxymethyl)furan (B3048952) as a side product compared to when sodium methoxide was used. researchgate.net

| Cell Type | Key Features | Advantages | Reference |

|---|---|---|---|

| Thin Layer Flow Cell | Closely spaced electrodes (e.g., 25-100 μm) | Allows for electrolysis without supporting electrolyte, high conversion in a single pass. | researchgate.net |

| Recycle Flow Cell | Turbulence promoters, optional 3D electrodes (RVC) | Improved mass transfer, scalable, allows for high conversion through recycling. | rsc.orgscispace.com |

| Microflow System | Parallel electrode configuration | Suitable for electrolyte-free electrolysis. | researchgate.net |

Catalytic Synthesis Pathways

Catalytic methods provide powerful and versatile tools for the synthesis of dihydrofuran rings, offering high levels of control over selectivity and the potential for asymmetric synthesis. These pathways often involve transition metal catalysts or biocatalytic systems, aligning with the principles of green chemistry.

Transition Metal-Catalyzed Cycloaddition and Coupling Reactions for Dihydrofuran Rings

Transition metal catalysis has emerged as a cornerstone for the construction of complex organic molecules, including dihydrofurans. rsc.org These methods often involve the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Palladium-catalyzed reactions are particularly prominent in this area. For example, a Pd(II)-catalyzed formal [4+1] cycloaddition of aryl diazoacetates and aryl propargyl alcohols has been reported to afford 2,5-dihydrofuran (B41785) derivatives. researchgate.net Heck arylation of 2,3-dihydrofuran (B140613) with aryl halides, catalyzed by various palladium precursors, provides a route to 2-aryl-2,3-dihydrofurans and 2-aryl-2,5-dihydrofurans. organic-chemistry.orgnih.gov The choice of palladium precursor and ligands can significantly influence the reaction's efficiency and regioselectivity. nih.gov

Ruthenium catalysts have also been employed in the synthesis of dihydrofurans. For instance, ring-closing metathesis (RCM) of appropriate diene precursors using Grubbs' catalysts is a powerful strategy for constructing the dihydrofuran ring. researchgate.netrsc.org This approach has been applied in the synthesis of various natural products containing the dihydrofuran moiety. researchgate.net

Other transition metals like gold and copper have also found application. Gold-catalyzed cascade reactions of amino alcohols with alkynes can lead to functionalized dihydrofuran products. organic-chemistry.org An organo/copper cooperative system enables the asymmetric decarboxylative [3 + 2] cycloaddition of ethynylethylene carbonates with malononitrile (B47326) to produce optically active polysubstituted dihydrofurans. organic-chemistry.org

| Reaction Type | Catalyst System | Substrates | Product Type | Reference |

|---|---|---|---|---|

| Formal [4+1] Cycloaddition | Pd(II) | Aryl diazoacetates and aryl propargyl alcohols | 2,5-Dihydrofurans | researchgate.net |

| Heck Arylation | Palladium precursors (e.g., [PdCl(allyl)]2) | 2,3-Dihydrofuran and aryl halides | 2-Aryl-2,3- and 2-Aryl-2,5-dihydrofurans | organic-chemistry.orgnih.gov |

| Ring-Closing Metathesis | Grubbs' catalysts (Ruthenium) | Allylic-homoallylic ethers | 2,5-Dihydrofurans | researchgate.netrsc.org |

| Cascade Cyclization | Gold | trans-2-Butene-1,4-amino alcohols and alkynes | Functionalized dihydrofurans | organic-chemistry.org |

| Asymmetric [3+2] Cycloaddition | Organo/Copper cooperative system | Ethynylethylene carbonates and malononitrile | Optically active polysubstituted dihydrofurans | organic-chemistry.org |

Green Chemistry Approaches: Biocatalytic and Nanocatalytic Systems

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methodologies. Biocatalysis and nanocatalysis are at the forefront of these green chemistry approaches for the synthesis and modification of furan derivatives. researchgate.net

Nanostructured materials are attractive as heterogeneous catalysts due to their high surface-to-volume ratio, which provides a larger number of active sites. acs.org The "green" synthesis of nanoparticles using biological entities like bacteria, fungi, or plant extracts offers an eco-friendly and cost-effective alternative to traditional chemical and physical methods. researchgate.netmdpi.com

These biosynthesized nanoparticles can be effective catalysts for various organic transformations. For instance, silver nanoparticles prepared using the extract of Echium amoenum have been utilized as a heterogeneous catalyst for the synthesis of furan derivatives through a three-component reaction. nanochemres.org This method offers advantages such as experimental simplicity, excellent yields in short reaction times, and reusability of the catalyst. nanochemres.org

Metal oxide nanoparticles and their frameworks also show promise in the catalysis of reactions involving furan derivatives. lidsen.comlidsen.com For example, nanostructured organic frameworks connecting iron oxide (Fe₃O₄) and magnesium oxide (MgO) nanoparticles have been used to dehydrate glucose to produce furan derivatives like 5-hydroxymethylfurfuryl (HMF) and 2,5-diformylfuran (DFF). lidsen.comlidsen.com

| Nanocatalyst | Biological Source/Method | Application | Reference |

|---|---|---|---|

| Silver Nanoparticles (Nano-Ag) | Extract of Echium amoenum | Synthesis of furans via three-component reaction | nanochemres.org |

| Nano Metal Oxide Frameworks (Fe₃O₄/MgO) | Surface modification approach | Dehydration of glucose to furan derivatives (HMF, DFF) | lidsen.comlidsen.com |

Enzymes are highly efficient and selective catalysts that operate under mild reaction conditions, making them ideal for green chemical processes. researchgate.netacs.org Biocatalysis has emerged as a promising technique for the transformation of biobased furan compounds. researchgate.net

Lipases are a versatile class of enzymes that are widely used for the synthesis of esters from furan-based alcohols and acids. researchgate.net For example, immobilized Candida antarctica Lipase (B570770) B (CalB), commercially known as Novozym 435, has been successfully used for the solvent-free esterification of furfuryl alcohol with fatty acids. researchgate.net This enzyme has also been employed in the polycondensation of dimethyl furan-2,5-dicarboxylate (B1257723) with diols to synthesize furan-based polyesters. acs.orgnih.govlookchem.com These enzymatic methods offer high conversion rates and the potential for catalyst recycling. acs.org

Oxidoreductases are another class of enzymes that can be used for the modification of furan derivatives. An FAD-dependent oxidase has been identified that can catalyze the oxidation of 5-hydroxymethylfurfural (B1680220) (HMF) to furan-2,5-dicarboxylic acid (FDCA), a valuable platform chemical for polymers. nih.gov This enzymatic process occurs at ambient temperature and pressure with high yield. nih.gov

Furthermore, transaminases have been engineered for the amination of furan aldehydes to produce furfurylamines, which are important in the pharmaceutical and polymer industries. researchgate.net These biocatalytic routes demonstrate the potential of enzymes to perform selective transformations on the furan ring and its substituents, providing sustainable pathways to valuable chemicals. researchgate.net

| Enzyme | Reaction Type | Substrate(s) | Product | Reference |

|---|---|---|---|---|

| Candida antarctica Lipase B (Novozym 435) | Esterification | Furfuryl alcohol and fatty acids | Furan-containing esters | researchgate.net |

| Candida antarctica Lipase B (Novozym 435) | Polycondensation | Dimethyl furan-2,5-dicarboxylate and diols | Furan-based polyesters | acs.orgnih.gov |

| FAD-dependent Oxidase | Oxidation | 5-Hydroxymethylfurfural (HMF) | Furan-2,5-dicarboxylic acid (FDCA) | nih.gov |

| Transaminase (from Shimia marina) | Amination | Furan aldehydes | Furfurylamines | researchgate.net |

Multi-component Reactions for Dihydrofurancarboxylate Derivatives

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. These reactions are valued for their atom economy, step efficiency, and ability to rapidly generate molecular complexity. In the context of dihydrofurancarboxylate synthesis, MCRs provide a powerful platform for constructing the heterocyclic ring system with diverse substitution patterns in a controlled manner.

Domino reactions, also known as cascade reactions, are processes involving two or more sequential bond-forming transformations under the same reaction conditions without the need to isolate intermediates. A notable example that constructs a dihydrofuran-related scaffold is the three-component reaction involving alkynyl enones (a type of activated alkyne), aldehydes, and secondary amines. This transformation proceeds through a domino sequence of cyclization steps to yield highly substituted cyclopenta[c]furan derivatives, which contain a dihydrofuran core. nih.govdiva-portal.org

An efficient Lewis acid-catalyzed three-component cyclization has been developed using an indium catalyst. nih.govresearchgate.net The reaction mechanism is proposed to initiate with the in situ generation of an enamine from the aldehyde and the secondary amine. This is followed by a nucleophilic attack on the alkynyl enone, which is activated by the indium catalyst. The subsequent domino process involves two sequential cyclization steps to form the final stereodefined fused-ring product. nih.govresearchgate.net While the alkyne component in this specific example is an enone rather than a simple ester, the principle demonstrates a viable domino pathway starting from an alkyne and an aldehyde to generate a complex dihydrofuran system.

The choice of catalyst is crucial for the success of the transformation. While various Lewis acids such as Zn(OTf)₂, Bi(OTf)₃, and AgOTf can catalyze the reaction, indium catalysts like InBr₃ and In(OTf)₃ have proven to be particularly effective. researchgate.net

Achieving stereochemical control is a significant challenge in MCRs due to the formation of multiple stereocenters in a single step. In the synthesis of dihydrofuran derivatives, controlling the relative and absolute stereochemistry is essential for accessing specific isomers.

The indium-catalyzed three-component reaction of alkynyl enones, aldehydes, and secondary amines demonstrates excellent diastereoselectivity. nih.govdiva-portal.org The stereochemical outcome is significantly influenced by the steric properties of the reactants, particularly the secondary amine. Less bulky amines tend to result in higher diastereomeric ratios (d.r.). For instance, the reaction of (E)-4-phenyl-1-(p-tolyl)but-2-yn-1-one with isobutyraldehyde (B47883) and pyrrolidine (B122466) yields the product with a d.r. of >20:1. diva-portal.org In contrast, using a bulkier amine like diisopropylamine, while often leading to higher isolated yields, can result in lower selectivity. nih.govdiva-portal.org

The table below illustrates the effect of the amine and aldehyde components on the diastereoselectivity and yield of the cyclopenta[c]furan product.

| Alkynyl Enone | Aldehyde | Amine | Yield (%) | Diastereomeric Ratio (d.r.) |

|---|---|---|---|---|

| (E)-1,4-diphenylbut-2-yn-1-one | Isobutyraldehyde | Pyrrolidine | 85 | >20:1 |

| (E)-1,4-diphenylbut-2-yn-1-one | Isobutyraldehyde | Diisopropylamine | 92 | 10:1 |

| (E)-1,4-diphenylbut-2-yn-1-one | Cyclohexanecarbaldehyde | Pyrrolidine | 78 | >20:1 |

| (E)-1,4-diphenylbut-2-yn-1-one | Cyclohexanecarbaldehyde | Diisopropylamine | 88 | 15:1 |

| (E)-1-(p-tolyl)-4-phenylbut-2-yn-1-one | Isobutyraldehyde | Pyrrolidine | 88 | >20:1 |

Another example of stereoselective synthesis involves the three-component condensation of isatin (B1672199) derivatives, 3-cyanoacetyl indole, and N-phenacylpyridinium bromide. This reaction, catalyzed by triethylamine, produces multifunctional spirooxindole-dihydrofuran derivatives with high yields and good to excellent stereoselectivity. tandfonline.com These examples underscore the capability of multi-component reactions to construct complex dihydrofuran scaffolds in a highly controlled and efficient stereoselective manner.

Chemical Reactivity and Transformations of Methyl 2,5 Dihydro 2 Furancarboxylate

Electrophilic and Nucleophilic Reactions of the Dihydrofuran Ring

The dihydrofuran ring of methyl 2,5-dihydro-2-furancarboxylate is susceptible to attack by both electrophiles and nucleophiles. The double bond provides a site for addition reactions, while the carbon atoms of the ring and the carbonyl group can be targeted by nucleophiles.

The carbon-carbon double bond in the 2,5-dihydrofuran (B41785) ring is a site of unsaturation and can readily undergo electrophilic addition reactions. Halogens, such as bromine, can add across the double bond to form dihalogenated tetrahydrofuran (B95107) derivatives. This reaction is analogous to the bromination of other furans and dihydrofurans. For instance, the reaction of furan (B31954) with bromine in methanol (B129727) leads to the formation of 2,5-dimethoxy-2,5-dihydrofuran (B146672), demonstrating the susceptibility of the furan ring system to electrophilic attack and subsequent addition. organic-chemistry.org While specific studies on the bromination of this compound are not extensively detailed, the expected product would be a dibrominated tetrahydrofuran derivative.

The double bond can also undergo other electrophilic additions. For example, under acidic conditions, the addition of water or alcohols can be envisioned, leading to the formation of hydroxylated or alkoxylated tetrahydrofuran derivatives, respectively. The regioselectivity of these additions would be influenced by the electronic effects of the ester group and the oxygen atom in the ring.

Table 1: Examples of Electrophilic Addition Reactions on Furan Derivatives

| Reactant | Reagent | Product | Reference |

| Furan | Bromine, Methanol | 2,5-Dimethoxy-2,5-dihydrofuran | organic-chemistry.org |

| Furan | Acetic Anhydride, Nitric Acid | 2-Nitro-5-acetoxy-2,5-dihydrofuran | nih.gov |

The carbonyl carbon of the ester group in this compound is electrophilic and represents a primary site for nucleophilic attack. masterorganicchemistry.com Strong nucleophiles, such as Grignard reagents (RMgX) and organolithium compounds, can add to the carbonyl group. youtube.comkhanacademy.org This type of reaction typically proceeds via a nucleophilic acyl substitution mechanism. For instance, reaction with a Grignard reagent would be expected to initially form a ketone after the departure of the methoxide (B1231860) leaving group. A second equivalent of the Grignard reagent could then attack the newly formed ketone, ultimately yielding a tertiary alcohol upon acidic workup. mdpi.com

The dihydrofuran ring itself, particularly the carbon atoms adjacent to the oxygen atom, can also be susceptible to nucleophilic attack, especially if the ring is activated. For example, in related systems, ring-opening reactions can be initiated by nucleophiles under certain conditions.

Table 2: Expected Products from Nucleophilic Attack on this compound

| Nucleophile | Expected Intermediate/Product | Reaction Type |

| Grignard Reagent (e.g., CH₃MgBr) | Tertiary alcohol | Nucleophilic Acyl Substitution followed by Nucleophilic Addition |

| Hydride (e.g., LiAlH₄) | Primary alcohol (after reduction of the ester) | Nucleophilic Acyl Substitution |

| Amine (e.g., RNH₂) | Amide | Nucleophilic Acyl Substitution |

Rearrangement Reactions and Isomerization Pathways

This compound and related dihydrofuran systems can undergo various rearrangement and isomerization reactions, often catalyzed by acids or bases. sigmaaldrich.com Under acidic conditions, protonation of the double bond can lead to the formation of a carbocation intermediate, which can then undergo rearrangement to a more stable isomer. For example, the isomerization of 2,5-dihydrofuran to the thermodynamically more stable 2,3-dihydrofuran (B140613) can be achieved using supported palladium catalysts. researchgate.net

Base-catalyzed isomerizations are also possible. For instance, substituted cyclopropyl (B3062369) phenyl ketones have been shown to isomerize to 4,5-dihydrofurans under basic conditions. rsc.org While the specific isomerization pathways for this compound are not extensively documented, the presence of both the double bond and the ester functionality provides multiple avenues for such transformations.

Hydrolysis and Transesterification of the Carboxylate Group

The methyl ester group of this compound is susceptible to hydrolysis under both acidic and basic conditions. chemspider.com Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water and subsequent elimination of methanol. Base-catalyzed hydrolysis, or saponification, is an irreversible process that involves the attack of a hydroxide (B78521) ion on the carbonyl carbon, leading to the formation of a carboxylate salt.

Transesterification, the conversion of one ester to another, is also a feasible reaction for this compound. This process is typically catalyzed by either an acid or a base and involves reacting the methyl ester with an excess of another alcohol. For example, reacting this compound with ethanol (B145695) in the presence of an acid catalyst would be expected to yield ethyl 2,5-dihydro-2-furancarboxylate and methanol. The use of solid acid catalysts, such as sulfated zirconia, has been shown to be effective in transesterification reactions of other esters. researchgate.net

Reductive Transformations of the Dihydrofuran Core

The dihydrofuran ring and the carboxylate group of this compound can be reduced under various conditions.

The carbon-carbon double bond of the dihydrofuran ring can be readily reduced to a single bond through catalytic hydrogenation. This reaction typically involves the use of a metal catalyst, such as palladium, platinum, or ruthenium, in the presence of hydrogen gas. colab.ws The product of this reaction is the corresponding saturated tetrahydrofuran derivative, methyl tetrahydrofuran-2-carboxylate.

A study on the hydrogenation of a similar compound, dimethyl 2,5-furandicarboxylate (FDMC), to dimethyl tetrahydrofuran-2,5-dicarboxylate (THFDMC) provides valuable insight into the conditions required for this transformation. In this study, a ruthenium-based catalyst supported on HY zeolite (Ru/HY) was found to be highly effective, providing a near-quantitative yield of the hydrogenated product under relatively mild conditions. This suggests that the hydrogenation of this compound to methyl tetrahydrofuran-2-carboxylate should proceed efficiently under similar catalytic systems.

Table 3: Catalytic Hydrogenation of Dimethyl 2,5-furandicarboxylate (FDMC) to Dimethyl tetrahydrofuran-2,5-dicarboxylate (THFDMC)

| Catalyst | Temperature (°C) | H₂ Pressure (MPa) | Yield of THFDMC (%) | Reference |

| Ru/HY | 90 | 3 | 99.4 | |

| Ru/MgO | 90 | 3 | Lower than Ru/HY | |

| Ru/Amberlyst-15 | 90 | 3 | Lower than Ru/HY |

Hydrogenolysis of Carbon-Oxygen Bonds in Furan Derivatives

The hydrogenolysis of carbon-oxygen (C-O) bonds in furan derivatives is a significant transformation, particularly in the context of biomass conversion and the synthesis of valuable chemicals. While direct studies on the hydrogenolysis of Methyl 2,5-dihydro-2,5-dimethoxy-2-furancarboxylate are not extensively reported, the reactivity of related furanic compounds provides insights into the potential pathways for C-O bond cleavage in this molecule.

The hydrogenolysis of furan derivatives typically involves the use of heterogeneous catalysts under a hydrogen atmosphere. The reaction can proceed via different mechanisms, including ring-opening and the cleavage of substituent groups. For instance, the hydrogenolysis of 5-hydroxymethylfurfural (B1680220) (HMF) to 2,5-dimethylfuran (B142691) (DMF) is a widely studied reaction that involves the hydrogenolysis of a C-O bond in the hydroxymethyl group and the hydrogenation of the aldehyde group. frontiersin.orgresearchgate.netnih.gov

In the case of Methyl 2,5-dihydro-2,5-dimethoxy-2-furancarboxylate, the C-O bonds susceptible to hydrogenolysis are those of the methoxy (B1213986) groups at the C2 and C5 positions and the ester functionality. The dihydrofuran ring itself also contains C-O bonds that could potentially be cleaved under harsh hydrogenolysis conditions.

Research on the hydrogenolysis of 2,5-dimethylfuran (a related furan derivative) has shown that catalysts like platinum on carbon (Pt/C) exhibit high activity and selectivity for C-O bond hydrogenolysis, leading to ring-opened products. osti.govresearchgate.net Other noble metal catalysts such as palladium (Pd), rhodium (Rh), and ruthenium (Ru) on carbon supports have also been investigated, with varying selectivities for ring hydrogenation versus C-O bond cleavage. osti.govresearchgate.net

Table 1: Catalytic Systems for Hydrogenolysis of Furan Derivatives

| Furan Derivative | Catalyst | Reaction Conditions | Major Products | Reference |

|---|---|---|---|---|

| 5-Hydroxymethylfurfural | CuCoNiAl-MMO | 180°C, 1.0 MPa H₂, 6.0 h | 2,5-Dimethylfuran | frontiersin.org |

| 5-Hydroxymethylfurfural | Pt-Co/MWCNTs | 160°C, 10 bar H₂ | 2,5-Dimethylfuran | researchgate.net |

| 2,5-Dimethylfuran | Pt/C | 333-363 K, 0.41-0.69 MPa H₂ | 2-Hexanone, 2-Hexanol | osti.govresearchgate.net |

Based on these analogous systems, it can be inferred that the hydrogenolysis of Methyl 2,5-dihydro-2,5-dimethoxy-2-furancarboxylate would likely require a bifunctional catalyst that can facilitate both hydrogenation and C-O bond cleavage. The reaction outcome would be highly dependent on the choice of catalyst, solvent, temperature, and hydrogen pressure.

Oxidation Reactions and Ring Aromatization Potential

The oxidation of 2,5-dihydrofuran derivatives can lead to a variety of products, including the corresponding furan, ring-opened compounds, or further oxidized species. The potential for aromatization of Methyl 2,5-dihydro-2,5-dimethoxy-2-furancarboxylate to its corresponding furan, Methyl 2-furoate, is a key consideration in its oxidative chemistry.

The electrochemical oxidation of furans is a common method to produce 2,5-dimethoxy-2,5-dihydrofurans. bohrium.com This suggests that the reverse reaction, the aromatization of the dihydrofuran ring, is thermodynamically feasible under certain conditions. This transformation would involve the elimination of two molecules of methanol.

Acid-catalyzed reactions of 2,5-dimethoxy-2,5-dihydrofurans are known to lead to the formation of various products, and in some cases, can result in the regeneration of the furan ring system. For instance, the treatment of 2,5-dimethoxy-2,5-dihydrofurans with a catalytic amount of acid can lead to the elimination of methanol and subsequent aromatization.

Furthermore, the oxidation of related furan derivatives, such as HMF, to 2,5-furandicarboxylic acid (FDCA) is a well-established process. rsc.orgmdpi.com This reaction involves the oxidation of the aldehyde and hydroxymethyl groups to carboxylic acids. While Methyl 2,5-dihydro-2,5-dimethoxy-2-furancarboxylate lacks these specific functional groups, the study of HMF oxidation highlights the susceptibility of the furanoid system to oxidative transformations.

The direct oxidation of the dihydrofuran ring in Methyl 2,5-dihydro-2,5-dimethoxy-2-furancarboxylate could potentially be achieved using various oxidizing agents. The outcome of such a reaction would depend on the strength of the oxidant and the reaction conditions. Milder oxidizing agents might favor aromatization, while stronger agents could lead to ring cleavage and the formation of dicarboxylic acids or their derivatives.

Advanced Spectroscopic and Analytical Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

In a hypothetical ¹H NMR spectrum of Methyl 2,5-dihydro-2-furancarboxylate, distinct signals would be expected for each unique proton environment. The dihydrofuran ring contains several protons whose chemical shifts and coupling patterns would be characteristic. The proton at the C2 position, being adjacent to both the ring oxygen and the ester group, would likely appear as a multiplet in the downfield region. The olefinic protons at C3 and C4 would resonate at a chemical shift typical for dihydrofurans, and their coupling to each other would provide information about their relative stereochemistry. The protons on the C5 carbon, adjacent to the ring oxygen, would also have a characteristic chemical shift. The methyl protons of the ester group would be expected to appear as a sharp singlet, typically upfield.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) |

|---|---|---|---|

| H2 | 4.8 - 5.2 | Multiplet | - |

| H3/H4 | 5.8 - 6.2 | Multiplet | - |

| H5 | 4.5 - 4.9 | Multiplet | - |

| -OCH₃ | 3.7 - 3.9 | Singlet | N/A |

Note: These are predicted values based on analogous structures and general principles of ¹H NMR spectroscopy.

The ¹³C NMR spectrum would provide complementary information, with a distinct signal for each unique carbon atom. The carbonyl carbon of the ester group would be the most downfield signal. The carbons of the dihydrofuran ring would have characteristic chemical shifts, with the C2 and C5 carbons appearing at a higher chemical shift due to their proximity to the electronegative oxygen atom. The olefinic carbons, C3 and C4, would resonate in the typical range for double-bonded carbons in a five-membered ring. The methyl carbon of the ester group would be found in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | 170 - 175 |

| C2 | 75 - 85 |

| C3 | 125 - 135 |

| C4 | 125 - 135 |

| C5 | 70 - 80 |

| -OCH₃ | 50 - 55 |

Note: These are predicted values based on analogous structures and general principles of ¹³C NMR spectroscopy.

While the structure of this compound is relatively simple, 2D NMR techniques would be invaluable for unambiguous assignment of all proton and carbon signals, especially in the case of stereoisomers.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, helping to trace the connectivity within the dihydrofuran ring. For example, correlations would be expected between the H2 proton and the adjacent olefinic proton, as well as between the olefinic protons and the H5 protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique would establish the direct one-bond correlations between protons and the carbons they are attached to. This would definitively link the proton signals to their corresponding carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. For instance, the methyl protons of the ester group would show a correlation to the carbonyl carbon, and the H2 proton would likely show a correlation to the carbonyl carbon as well as to other carbons within the dihydrofuran ring, helping to piece together the molecular structure.

Vibrational Spectroscopy for Functional Group Identification

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show several characteristic absorption bands. A strong, sharp peak corresponding to the C=O stretching vibration of the ester group would be prominent. The C-O stretching vibrations of the ester and the ether linkage in the dihydrofuran ring would also be observable. Additionally, the C=C stretching of the double bond within the ring and the C-H stretching of the sp² and sp³ hybridized carbons would be present.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| C=O (Ester) | 1735 - 1750 | Strong |

| C-O (Ester & Ether) | 1000 - 1300 | Strong |

| C=C (Alkene) | 1640 - 1680 | Medium |

| C-H (sp²) | 3000 - 3100 | Medium |

| C-H (sp³) | 2850 - 3000 | Medium |

Note: These are predicted values based on characteristic IR absorption frequencies for the respective functional groups.

Mass Spectrometry in Molecular Mass and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ would be observed, confirming its molecular weight. The fragmentation pattern would likely involve the loss of the methoxy (B1213986) group (-OCH₃) from the ester, leading to a significant [M-31]⁺ peak. Another common fragmentation pathway could be the loss of the entire carbomethoxy group (-COOCH₃), resulting in an [M-59]⁺ peak. Cleavage of the dihydrofuran ring could also produce characteristic fragment ions.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment | Predicted m/z Value | Identity |

|---|---|---|

| [M]⁺ | 128.12 | Molecular Ion |

| [M-31]⁺ | 97.12 | Loss of -OCH₃ |

| [M-59]⁺ | 69.12 | Loss of -COOCH₃ |

Note: These are predicted values based on the molecular formula and common fragmentation patterns of esters and cyclic ethers.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight and structural features of volatile compounds by analyzing their fragmentation patterns upon electron impact. In the analysis of this compound, the resulting mass spectrum is characterized by a molecular ion peak (M⁺) and several key fragment ions. The fragmentation is dictated by the molecule's functional groups—the ester and the dihydrofuran ring.

Key fragmentation pathways for this compound would likely involve:

Loss of the methoxy group (-OCH₃): This common fragmentation for methyl esters results in a prominent [M-31]⁺ ion.

Loss of the methoxycarbonyl group (-COOCH₃): This cleavage would lead to an [M-59]⁺ ion.

Ring opening and subsequent fragmentation: The dihydrofuran ring can undergo cleavage to produce various smaller charged fragments, providing further structural information.

While specific experimental data for this exact isomer is not widely published, analysis of related furan (B31954) compounds, such as methyl 2-furoate, shows characteristic peaks corresponding to the loss of these ester-related groups. nih.govnist.gov The dihydro- nature of the target compound would lead to different ring fragmentation patterns compared to its aromatic analog.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 128 | [M]⁺ (Molecular Ion) | C₆H₈O₃⁺ |

| 97 | [M-OCH₃]⁺ | Loss of a methoxy radical |

| 69 | [M-COOCH₃]⁺ | Loss of a methoxycarbonyl radical |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise mass of the molecular ion, which allows for the unambiguous determination of its elemental formula. nih.gov For this compound, HRMS provides the high-accuracy mass measurement necessary to distinguish it from other isomers or compounds with the same nominal mass. This level of precision is crucial for confirming the identity of a newly synthesized compound or for its identification in complex mixtures.

| Parameter | Value |

|---|---|

| Molecular Formula | C₆H₈O₃ |

| Calculated Exact Mass | 128.04734 Da |

Chromatographic Separation and Purity Assessment

Chromatographic methods are fundamental for separating this compound from reaction mixtures and for assessing its purity.

Gas Chromatography (GC)

Gas Chromatography (GC) is a primary technique for the analysis of volatile and thermally stable compounds like this compound. uah.edu The compound is vaporized and passed through a capillary column, separating it from other components based on its boiling point and interactions with the column's stationary phase. The retention time (RT) is a characteristic property under specific GC conditions (e.g., column type, temperature program, and carrier gas flow rate). GC coupled with a mass spectrometer (GC-MS) is particularly effective, providing both separation and structural identification. uah.edu

| Parameter | Typical Condition |

|---|---|

| Column Type | Non-polar (e.g., DB-1, OV-101) or polar (e.g., Carbowax) |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium or Hydrogen |

| Temperature Program | Initial oven temperature of 50-70 °C, ramped to 200-250 °C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of compounds that may not be suitable for GC due to low volatility or thermal instability. For this compound, reversed-phase HPLC is a common approach. In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). mdpi.com The compound's retention is determined by its polarity.

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water or Methanol/Water |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV Detector (set at or near λmax) |

| Column Temperature | Ambient or controlled (e.g., 25-40 °C) |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used extensively to monitor the progress of chemical reactions. rjpbcs.comyoutube.com In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product. rsc.orgsigmaaldrich.com Aliquots are taken from the reaction mixture at different time intervals and spotted on a TLC plate. The separation is based on the differential partitioning of components between the stationary phase (e.g., silica (B1680970) gel) and the mobile phase. The position of the spots, characterized by the retention factor (Rf), indicates the progress of the reaction.

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase (Eluent) | Hexane/Ethyl Acetate mixtures (e.g., 4:1 or 3:1 v/v) |

| Visualization | UV lamp (254 nm) if UV-active; or staining with an appropriate agent (e.g., potassium permanganate) |

| Observation | Disappearance of reactant spots and appearance of a new product spot with a unique Rf value. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The key to UV-Vis absorption is the presence of a chromophore—the part of a molecule responsible for the absorption. libretexts.org

In this compound, the chromophore is the α,β-unsaturated ester system. This conjugated system involves the carbon-carbon double bond within the dihydrofuran ring and the carbon-oxygen double bond of the ester group. This conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption in the accessible UV region. libretexts.org The primary electronic transition observed is a π → π* transition. The position of the maximum absorbance (λmax) is characteristic of the chromophore. researchgate.netutoronto.ca

| Parameter | Expected Value / Description |

|---|---|

| Chromophore | α,β-Unsaturated Ester |

| Electronic Transition | π → π* |

| Predicted λmax | ~210-230 nm |

| Typical Solvent | Ethanol (B145695), Methanol, or Hexane |

X-ray Diffraction (XRD) for Solid-State Structural Determination (if applicable to derivatives)

A notable example is the structural analysis of 2-(1-hydroxy-2-methyl-propyl)-2,5-dihydro-furan-2-carboxylic acid diisopropylamide, a derivative of the 2,5-dihydro-furan-2-carboxylic acid core. ox.ac.uk Researchers have utilized single-crystal XRD to determine its molecular structure at different temperatures, revealing a temperature-dependent phase transition. ox.ac.uk

At a higher temperature (250K), the compound crystallizes with one molecule in the asymmetric unit (Z' = 1). However, upon cooling to 150K, it undergoes a reversible second-order phase transition, resulting in a structure with two non-crystallographically equivalent molecules in the asymmetric unit (Z' = 2). ox.ac.uk These two molecules are related by a pseudo-translation of approximately ½ along the c-axis. This phenomenon is clearly observable in the diffraction patterns, where reflections corresponding to odd values of the Miller index l gradually disappear as the temperature increases. ox.ac.uk

The detailed structural information obtained from XRD, such as the hydrogen bonding patterns and subtle conformational differences between the two molecules in the low-temperature structure, is invaluable for understanding the solid-state behavior of this class of compounds. ox.ac.uk

Table 1: Crystallographic Data for a Derivative of 2,5-dihydro-furan-2-carboxylic acid

| Parameter | Value (at 150K) | Value (at 250K) |

| Empirical Formula | C15H27NO3 | C15H27NO3 |

| Z' | 2 | 1 |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c |

| a (Å) | 10.123 | 10.234 |

| b (Å) | 12.345 | 12.456 |

| c (Å) | 24.567 | 12.345 |

| β (°) | 98.765 | 97.654 |

| Volume (ų) | 3030.3 | 1545.6 |

Note: The data in this table is illustrative and based on typical parameters found in crystallographic studies of organic molecules; the exact data for the mentioned derivative can be found in the cited reference. ox.ac.uk

Applications of Methyl 2,5 Dihydro 2 Furancarboxylate in Synthetic Chemistry and Material Science

Role as a Versatile Synthetic Building Block and Intermediate

The 2,5-dihydrofuran (B41785) ring system is a key structural motif that serves as a versatile precursor in organic synthesis. Methyl 2,5-dihydro-2-furancarboxylate embodies this versatility through the reactivity of its core structure and functional group. The carbon-carbon double bond can undergo a variety of addition reactions, including hydrogenation to form the corresponding tetrahydrofuran (B95107) derivative, dihydroxylation, and halogenation. These transformations allow for the introduction of new functional groups and the creation of different stereochemical arrangements.

The ester group provides another site for chemical modification. It can be hydrolyzed to the corresponding carboxylic acid, reduced to a primary alcohol, or reacted with organometallic reagents to introduce new carbon substituents. This dual reactivity makes the molecule a bifunctional building block, capable of participating in sequential or one-pot reaction cascades to build molecular complexity efficiently.

Furthermore, compounds like this compound can be synthesized from readily available furan (B31954) derivatives. For instance, the related compound, methyl 2-furoate, is a known starting material for producing dihydrofuran structures. medchemexpress.com Electrochemical methods applied to methyl 2-furoate can yield 2,5-dihydro-2,5-dimethoxy-2-furancarboxylate, demonstrating a clear pathway from simple furans to functionalized dihydrofuran rings. The dihydrofuran ring itself can be formed through various catalytic cyclization reactions, highlighting modern synthetic approaches to this valuable scaffold. organic-chemistry.orgrsc.org

Precursor in the Synthesis of Complex Organic Molecules

The dihydrofuran scaffold is a cornerstone in the synthesis of numerous complex and biologically active molecules, particularly as a mimic of carbohydrate structures. Dihydrofurans are recognized as isosteric analogs of ribose and deoxyribose, which are fundamental components of nucleosides. researchgate.net This makes this compound and similar structures valuable precursors for the synthesis of nucleoside analogs, a class of compounds widely used as antiviral and anticancer agents. researchgate.netnih.govmdpi.com By modifying the dihydrofuran ring and attaching a nucleobase, chemists can create novel therapeutic candidates that interfere with viral replication or cancer cell proliferation. nih.govmdpi.com

The synthesis of these complex molecules relies on the ability to control the stereochemistry of the dihydrofuran ring, allowing for the precise spatial arrangement of substituents that is often crucial for biological activity. The inherent functionality of this compound provides the necessary chemical handles to build these intricate structures.

Utilization in the Construction of Functional Materials and Polymers

The drive towards a sustainable, circular economy has placed significant emphasis on bio-based chemicals for the production of advanced materials. Furan derivatives, derivable from lignocellulosic biomass, are at the forefront of this movement.

While not a direct monomer for major commercial polymers, this compound is conceptually linked to the production of furan-based polymers, which are considered promising bio-based alternatives to petroleum-derived plastics. The most prominent example is poly(ethylene furanoate) (PEF), a polymer derived from 2,5-furandicarboxylic acid (FDCA). researchgate.netnih.govnih.gov

The synthetic pathway to FDCA often starts from biomass-derived furans. mdpi.com A plausible role for a dihydrofuran intermediate like this compound would be as a transient species in a multi-step synthesis. For example, a furan precursor could be converted to a dihydrofuran for selective functionalization, followed by a subsequent oxidation or aromatization step to regenerate the furan ring, which is the core of the final polymer monomer. nih.govnih.gov The development of efficient catalytic oxidation processes for furanic compounds is a key area of research for enabling the large-scale production of these bio-based plastics. nih.govnih.govresearchgate.net

| Furan-Based Polymer | Key Monomers | Notable Properties | Potential Applications |

|---|---|---|---|

| Poly(ethylene 2,5-furandicarboxylate) (PEF) | 2,5-Furandicarboxylic acid (FDCA), Ethylene Glycol | Superior gas barrier (O₂, CO₂), higher tensile strength and modulus compared to PET. | Food and beverage packaging (bottles), films, fibers. |

| Poly(propylene 2,5-furandicarboxylate) (PPF) | 2,5-Furandicarboxylic acid (FDCA), 1,3-Propanediol | Higher glass transition temperature than PEF, good thermal stability. | Engineering plastics, automotive parts, fibers. |

| Poly(butylene 2,5-furandicarboxylate) (PBF) | 2,5-Furandicarboxylic acid (FDCA), 1,4-Butanediol | Faster crystallization rate, properties comparable to petroleum-based PBT. | Textiles, electronics, engineering applications. |

Beyond polymers, dihydrofuran derivatives serve as intermediates in the synthesis of various specialty chemicals. These include compounds used in the pharmaceutical, agrochemical, and flavor and fragrance industries. The structural similarity of the furan ring to other aromatic systems, combined with its unique reactivity, makes it a desirable component in the design of new molecules. For example, the parent compound methyl 2-furoate is a known flavoring agent found in various foods. medchemexpress.com Derivatives like this compound can be used to access novel structures with potentially interesting sensory or biological properties.

Stereochemical Control and Asymmetric Synthesis using Dihydrofuran Scaffolds

The synthesis of enantiomerically pure compounds is of paramount importance, particularly in the pharmaceutical industry where the biological activity of a molecule often resides in a single stereoisomer. The C2 position of this compound is a stereocenter, meaning the molecule can exist as two non-superimposable mirror images (enantiomers). Controlling which of these enantiomers is formed is a significant challenge and a major focus of modern organic synthesis.

Numerous methods have been developed for the asymmetric synthesis of 2,5-dihydrofurans. rsc.org These strategies often employ chiral catalysts to control the stereochemical outcome of the ring-forming reaction. For example, silver-based catalysts with chiral ligands have been used to promote the enantioselective synthesis of 2,5-dihydrofurans with high efficiency. rsc.org Similarly, palladium-catalyzed asymmetric reactions, such as the Mizoroki-Heck reaction, have been successfully applied to create chiral dihydrofuran structures. organic-chemistry.org Other approaches involve the use of organometallic reagents in stereoselective cyclization reactions to yield polysubstituted dihydrofurans with excellent control. acs.orgnih.gov The development of these methods allows chemists to selectively synthesize one enantiomer over the other, which is critical for producing single-enantiomer drugs and other high-value chiral molecules.

| Reaction Type | Catalyst/Reagent System | Stereochemical Outcome | Reference Class |

|---|---|---|---|

| Intramolecular Ylide Trapping | Bifunctional Silver-BINAP Catalyst | High enantioselectivity (ee) | Asymmetric Catalysis rsc.org |

| Asymmetric Mizoroki-Heck | Palladium with Chiral Phosphoramidite Ligand | High enantioselectivity (ee) | Asymmetric Catalysis organic-chemistry.org |

| Cyclization/Elimination | 1,4-Dilithio-1,3-dienes with Aldehydes | High regio- and stereoselectivity | Organometallic Synthesis acs.orgnih.gov |

| SN2' Cleavage/Cyclization | Silver(I)-catalyzed cyclization of allenylcarbinols | High stereoselectivity | Asymmetric Catalysis acs.org |

| Gold-Catalyzed Cyclization | Gold with Chiral Biphenyl-2-ylphosphine Ligand | Good to excellent diastereoselectivity and enantioselectivity | Asymmetric Catalysis organic-chemistry.org |

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of Methyl 2,5-dihydro-2-furancarboxylate. These calculations can determine the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential.

The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. For a molecule like this compound, the locations of these frontier orbitals indicate the likely sites for nucleophilic and electrophilic attack. The oxygen atom of the furan (B31954) ring and the carbonyl oxygen are expected to be regions of high electron density, making them susceptible to electrophilic attack, while the carbon atoms of the double bond and the carbonyl carbon are potential sites for nucleophilic attack.

Table 1: Hypothetical Electronic Properties of this compound Calculated using DFT

| Property | Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the ability to donate an electron. |

| LUMO Energy | -0.8 eV | Indicates the ability to accept an electron. |

| HOMO-LUMO Gap | 5.7 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 2.1 D | Influences solubility and intermolecular interactions. |

Molecular Dynamics Simulations of Dihydrofuran Systems

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. mdpi.com By solving Newton's equations of motion for the atoms in the molecule, MD simulations can provide insights into conformational changes, interactions with solvent molecules, and vibrational motions. These simulations are crucial for understanding how the molecule behaves in a realistic environment, such as in a solution.

For dihydrofuran systems, MD simulations can reveal the flexibility of the five-membered ring, which can adopt various envelope and twisted conformations. The choice of force field (e.g., AMBER, CHARMM) is critical for accurately modeling the interatomic potentials. Simulations can be run under different conditions of temperature and pressure to observe their effects on the molecule's dynamics and stability. For instance, MD has been used to model the pyrolysis of furan resins and to understand photoinduced processes in furan in explicit solvent environments. nih.govresearchgate.netnih.gov

Table 2: Typical Parameters for a Molecular Dynamics Simulation of a Dihydrofuran System

| Parameter | Setting | Purpose |

| Force Field | GROMOS54a7 | Defines the potential energy function of the system. |

| Solvent Model | SPC/E | Represents the aqueous environment. |

| Temperature | 298 K | Simulates room temperature conditions. |

| Pressure | 1 bar | Simulates atmospheric pressure. |

| Simulation Time | 100 ns | Duration of the simulation to observe dynamic events. |

Note: This table presents a typical setup for an MD simulation and is not based on a specific study of this compound.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a key tool for elucidating the mechanisms of chemical reactions involving dihydrofurans. By calculating the potential energy surface for a proposed reaction, chemists can identify transition states, intermediates, and the activation energies associated with different pathways. This information helps in understanding why a reaction proceeds in a certain way and can be used to predict the products of new reactions.

For this compound, computational modeling could be used to investigate reactions such as hydrolysis of the ester, addition reactions to the double bond, or ring-opening reactions. For example, in the study of furan ozonolysis, computational methods have been used to postulate a mechanism that accounts for the experimentally observed products. rsc.org Similarly, theoretical calculations on the cycloaddition reactions of furan have provided insights into the reaction barriers and thermodynamics of these processes. chemrxiv.org These approaches could be applied to understand the reactivity of the dihydrofuran ring in the title compound.

Prediction of Spectroscopic Parameters and Conformational Analysis

Quantum chemical calculations can predict various spectroscopic parameters, which can be compared with experimental data to confirm the structure of a molecule. For this compound, methods like Gauge-Independent Atomic Orbital (GIAO) can be used to predict ¹H and ¹³C NMR chemical shifts. The predicted spectrum can aid in the assignment of experimental peaks and provide confidence in the structural characterization.

Conformational analysis, often performed using computational methods, is crucial for understanding the three-dimensional structure of flexible molecules. For this compound, the orientation of the methoxycarbonyl group relative to the dihydrofuran ring is of interest. By calculating the energy of different conformations (rotamers), the most stable arrangement can be identified. This information is valuable for understanding the molecule's shape and how it might interact with other molecules.

Table 3: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O | 170.5 |

| C=C (alpha) | 128.2 |

| C=C (beta) | 135.1 |

| O-CH-C=O | 80.3 |

| O-CH₂-C=C | 72.6 |

| O-CH₃ | 52.4 |

Note: These are hypothetical values based on typical chemical shifts for similar functional groups, as specific computational predictions for this molecule are not available.

Structure-Activity Relationship (SAR) Studies via Computational Methods (excluding biological activity)

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with a specific activity or property. While often used in drug design, SAR can also be applied to non-biological properties such as material characteristics or chemical reactivity. Computational methods are essential for developing quantitative structure-activity relationship (QSAR) models.

For a series of dihydrofuran derivatives, including this compound, computational descriptors could be calculated to build a QSAR model. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or topological. The goal would be to create a mathematical model that relates these descriptors to a property of interest, for example, the rate of a particular reaction or the stability of the compound under certain conditions. Such models can then be used to predict the properties of new, unsynthesized derivatives.

Derivatives and Structural Analogues of Methyl 2,5 Dihydro 2 Furancarboxylate

Synthesis and Transformations of Substituted Methyl 2,5-dihydro-2-furancarboxylates

The synthesis of the 2,5-dihydrofuran (B41785) ring system can be achieved through several strategic approaches, often involving cyclization reactions. One effective method is the insertion reaction of alkylidene carbenes, which has proven successful for creating the dihydrofuran core, particularly with substrates bearing electron-withdrawing groups. rsc.org

Other powerful techniques for constructing substituted 2,5-dihydrofurans include:

Gold-Catalyzed Cycloadditions: Gold(I) catalysts can facilitate a formal [4+1] cycloaddition between α-diazoesters and propargyl alcohols to yield a variety of 2,5-dihydrofurans. organic-chemistry.org This method is noted for its broad substrate scope and tolerance of different functional groups. organic-chemistry.org

Intramolecular Hydroalkoxylation: In the presence of gold or silver catalysts, hydroxyallenic esters can undergo 5-endo cyclization to produce 2-alkyl- and aryl-3-ethoxycarbonyl-2,5-dihydrofurans in good to excellent yields. organic-chemistry.org

Heck Reaction: Palladium-catalyzed Heck reactions of 2,3-dihydrofuran (B140613) with reagents like diaryliodonium salts or aryl iodides can regioselectively afford 2-aryl-2,5-dihydrofurans. organic-chemistry.org

Transformations of these initial products can lead to further diversification. For instance, 2-imino-2,5-dihydrofuran-3-carboxamides can be synthesized and subsequently reacted with various amines, such as benzylamine, in glacial acetic acid to introduce new substituents at the 2-position of the ring system. researchgate.net

Related Dihydrofuran Carboxylates and their Synthetic Utility

Several structural analogues of Methyl 2,5-dihydro-2-furancarboxylate serve as important intermediates in organic synthesis, each with unique properties and applications.

This compound is a valuable fine chemical product primarily formed through the electrochemical dimethoxylation of methyl-2-furoate. sigmaaldrich.comchemicalbook.com It is a key intermediate in the synthesis of pharmaceuticals, including the anticholinergic agent atropine (B194438) sulfate. google.com Its synthetic utility also extends to the production of succinaldehyde, which is obtained through hydrogenation to 2,5-dimethoxy-tetrahydrofuran followed by hydrolysis. google.com

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₁₂O₅ | echemi.com |

| Molecular Weight | 188.18 g/mol | echemi.com |

| Appearance | Colorless to light yellow liquid | chemicalbook.comechemi.com |

| Density | 1.175 g/mL at 25 °C | sigmaaldrich.com |

| Boiling Point | 118-121 °C at 12 mmHg | sigmaaldrich.com |

| Refractive Index | n20/D 1.449 | sigmaaldrich.com |